molecular formula C15H14N2O3 B5740625 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide CAS No. 57790-88-2

4-(acetylamino)-N-(4-hydroxyphenyl)benzamide

Cat. No.: B5740625
CAS No.: 57790-88-2
M. Wt: 270.28 g/mol
InChI Key: USGOUVPJEDUBND-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-(4-hydroxyphenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group and a hydroxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide typically involves the acetylation of 4-aminophenol followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acetylation and coupling reactions. The process can be summarized as follows:

    Acetylation: 4-aminophenol is reacted with acetic anhydride in the presence of a base to form 4-acetamidophenol.

    Coupling: 4-acetamidophenol is then reacted with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-(4-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(acetylamino)-N-(4-hydroxyphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various physiological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    4-aminophenol: A precursor in the synthesis of 4-(acetylamino)-N-(4-hydroxyphenyl)benzamide.

    4-acetamidophenol: An intermediate in the synthesis process.

    Benzamide: The core structure to which the functional groups are attached.

Uniqueness

This compound is unique due to the presence of both an acetylamino group and a hydroxyphenyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

4-acetamido-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)16-12-4-2-11(3-5-12)15(20)17-13-6-8-14(19)9-7-13/h2-9,19H,1H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGOUVPJEDUBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357848
Record name STK156124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57790-88-2
Record name 4-(Acetylamino)-N-(4-hydroxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57790-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK156124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-acetamidobenzoic acid (12.5 g.) in 250 ml. of tetrahydrofuran is treated with triethylamine (11.1 ml.). The mixture is then treated with isobutylchloroformate (10.4 ml.) and, after 5 min. at about 25° C., with p-aminophenol (13.3 g.) in 80 ml. of dry pyridine. After 40 min. the crude product is obtained by addition of 2 liters of water. The product is recrystallized from 500 ml. of hot methanol by dilution with 300 ml. of water as white crystals, 5.9 g., melting point 275.0°-277.0° C.
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.1 mL
Type
solvent
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Four
Quantity
13.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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